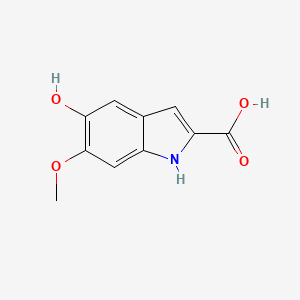

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives like 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid often involves regioselective strategies to introduce specific functional groups at desired positions on the indole scaffold. A study by Sharma et al. (2020) presents a concise and efficient approach for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which shares a similar structural framework, through trifluoroacetylated indole-driven hydrolysis. This method highlights the potential pathways for synthesizing closely related compounds, including this compound, by altering the position of functional groups and the choice of substituents (Sharma et al., 2020).

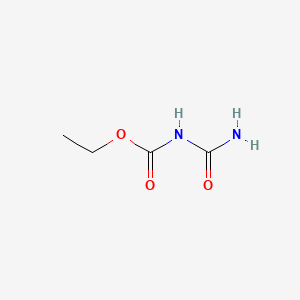

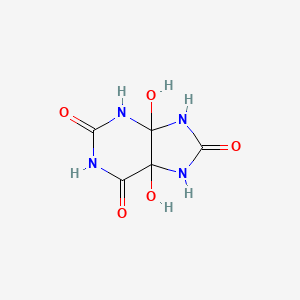

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical and biological properties. Spectroscopic methods, including infrared and Raman spectroscopy, are often employed to characterize these compounds. For example, Morzyk-Ociepa et al. (2009) conducted vibrational spectroscopic studies on 5-methoxyindole-2-carboxylic acid and its metal complexes, providing insights into the bonding and structure of such molecules. These studies are essential for understanding the electronic and structural characteristics of this compound (Morzyk-Ociepa, 2009).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. The reactivity of such compounds can be explored through their interactions with different reagents and conditions, leading to a wide range of possible products and derivatives. Studies like those by Kasahara et al. (2007) offer insights into the synthetic routes and reactivity of indolecarboxylic acids, shedding light on the chemical behavior of this compound and similar molecules (Kasahara et al., 2007).

Scientific Research Applications

Synthesis and Chemical Properties

- Regioselective Synthesis : A regioselective synthesis strategy for derivatives related to 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid was developed, specifically focusing on 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. This compound serves as a scaffold for the anti-inflammatory compound Herdmanine D (Sharma et al., 2020).

- Novel Indole-Benzimidazole Derivatives : 5-Methoxy derivative of 2-methylindole-3-acetic acid, a related compound, was used to synthesize novel indole-benzimidazole derivatives (Wang et al., 2016).

Biological and Medicinal Applications

- Spectroscopic Profiling for Biological Molecules : Methyl 5-methoxy-1H-indole-2-carboxylate (a derivative) was analyzed for its electronic nature and reactivity, indicating potential as a precursor for biologically active molecules (Almutairi et al., 2017).

- Fluorescent Probes Development : Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, structurally similar to this compound, have been synthesized for use as hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).

Analytical and Structural Studies

- Crystal and Molecular Structure Analysis : The crystal structure of 5-methoxyindole-3-acetic acid, related to the compound , has been determined, providing insights into its molecular conformation (Sakaki et al., 1975).

- Gas Chromatographic Analysis : Indolic compounds including 6-hydroxy-5-methoxyindole-2-carboxylic acid have been identified in melanoma urine, indicating their potential role as biomarkers (Pavel et al., 1981).

Mechanism of Action

Target of Action

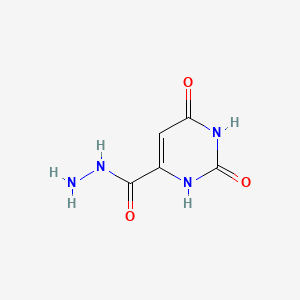

The primary target of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid is the N-methyl-D-aspartate receptors . These receptors have been linked to neuronal death and are associated with afflictions such as stroke and epilepsy .

Mode of Action

this compound acts as a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors . This means that it competes with glycine for the same binding site on the receptor, thereby inhibiting the action of glycine.

Biochemical Pathways

They are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives in general have been found to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of cyclic dimers via double hydrogen bonds O−H⋯O between molecules was observed in the crystalline structure . Interactions between the NH groups of the indole rings and the adjacent methoxy groups, as well as C–H⋯O contacts, significantly influence the spatial arrangement of molecules .

properties

IUPAC Name |

5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-4-6-5(3-8(9)12)2-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKJNOVLYWGWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179661 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2495-80-9 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)

![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)